![molecular formula C15H20Cl2N2O5S B2541536 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N,N-diethylacetamide CAS No. 341965-18-2](/img/structure/B2541536.png)

2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N,N-diethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

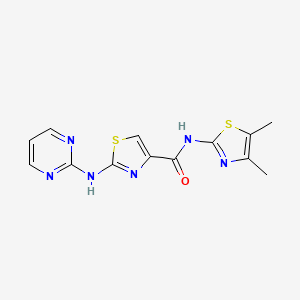

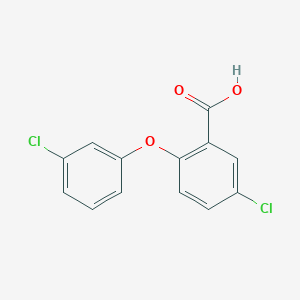

The compound , 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N,N-diethylacetamide, is a sulfonamide derivative. Sulfonamides are a group of compounds known for their various biological activities, including antitumor properties. The structure of sulfonamides often plays a crucial role in their function, as seen in the array-based structure and gene expression relationship study of antitumor sulfonamides . This study highlighted the importance of the pharmacophore structure in determining the drug-sensitive cellular pathways and the antiproliferative effects of such compounds.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves multiple steps, including the conversion of aromatic acids into esters, hydrazides, and subsequent heterocyclic compounds. In a related study, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized using a process that involved stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of DMF and NaH . Although the specific synthesis of 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N,N-diethylacetamide is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is key to their biological activity. The presence of specific functional groups and their arrangement within the molecule can significantly influence the interaction with biological targets. For instance, the study of antitumor sulfonamides showed that the essential pharmacophore structure is crucial for the antimitotic and antiproliferative activities observed in cancer cell lines .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions depending on their functional groups. The studies provided do not detail specific reactions for 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N,N-diethylacetamide, but sulfonamides, in general, are known to interact with enzymes and receptors through mechanisms such as enzyme inhibition. For example, the synthesized compounds in one study were found to be active against acetylcholinesterase, an enzyme associated with neurodegenerative diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the pharmacokinetics and pharmacodynamics of the compounds. The provided papers do not offer specific data on the physical and chemical properties of 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N,N-diethylacetamide, but such properties are typically characterized using techniques like NMR, IR, and mass spectrometry .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

Chemical synthesis techniques have evolved to create complex molecules, including sulfonyl derivatives and their applications in forming new compounds. For instance, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes demonstrates the complexity and potential of such compounds in chemiluminescence applications (Watanabe et al., 2010). Similarly, studies on organophosphorus compounds reveal the chemical reactivity and potential uses of sulfamoyl and acetamoyl groups in synthesizing bioactive molecules (Pedersen & Lawesson, 1974).

Material Science and Environmental Applications

Research on optically active sulfonated polyanilines, for example, has implications for the development of new materials with specific optical properties. Such materials could have applications in electronics or as sensors (Strounina et al., 1999). Furthermore, the breakdown product formation patterns of certain herbicides in aquatic systems, including metolachlor and alachlor, have been studied to understand their environmental impact and degradation pathways (Graham et al., 1999).

Biological Applications and Pharmacological Potential

The exploration of synthetic multifunctional amides offers insights into new therapeutic agents for diseases such as Alzheimer's, showcasing the potential of sulfonyl derivatives in drug development (Hassan et al., 2018). Moreover, the synthesis and biological screening of 5-substituted-1,3,4-oxadiazole derivatives highlight the continuous search for compounds with significant bioactivity, including antimicrobial properties (Rehman et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(2,4-dichloro-5-methoxyphenyl)-2-[2-(diethylamino)-2-oxoethyl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O5S/c1-4-19(5-2)15(21)9-25(22,23)8-14(20)18-12-7-13(24-3)11(17)6-10(12)16/h6-7H,4-5,8-9H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMFOTSYIUSPFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CS(=O)(=O)CC(=O)NC1=CC(=C(C=C1Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2541453.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B2541456.png)

![1-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541457.png)

![N-[(2-Morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2541460.png)

![4-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2541461.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2541464.png)

![N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2541466.png)

![(4-chlorophenyl)[4-(2,4-dichlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2541470.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2541472.png)

![(2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol](/img/structure/B2541473.png)

![methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2541475.png)

![2-(4-Chlorophenyl)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]propanenitrile](/img/structure/B2541476.png)